2-Methyl-3-phenylpropanol
Overview
Description
Synthesis Analysis
The synthesis of compounds related to 2-Methyl-3-phenylpropanol involves several innovative approaches, including the use of eco-friendly solvents and biocatalysts to achieve high yield and enantiomeric excess. For instance, the synthesis of (S)-3-chloro-1-phenylpropanol using a cosolvent system of 2-methyltetrahydrofuran, an eco-friendly substitute for traditional organic solvents, showcases the efficiency of using biocatalysts for asymmetric reduction of prochiral ketones, achieving a yield of 98.6% and enantiomeric excess of more than 99.9% (Tian et al., 2017).
Scientific Research Applications
Cosolvent Systems in Organic Synthesis
2-Methyltetrahydrofuran, closely related to 2-Methyl-3-phenylpropanol, has been used as an eco-friendly substitute for traditional organic solvents. It's utilized in a cosolvent system for the synthesis of (S)-3-chloro-1-phenylpropanol, demonstrating efficient conversion and high yield in environmentally friendly conditions (Tian et al., 2017).
Cross-Coupling in Organic Chemistry
2-Methyl-3-phenylpropanol's derivative, 3-phenylpropanoic acid, has been a subject of research in cross-coupling reactions. A study explored the meta-C–H arylation and methylation of 3-phenylpropanoic acid, highlighting its role in developing new synthetic routes in organic chemistry (Wan et al., 2013).
Application in Pharmaceutical Synthesis
2-Phenylpropionitrile, a derivative of 2-Methyl-3-phenylpropanol, finds applications in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) like Ketoprofen, Ibuprofen, and Naproxen. A study discusses the use of potassium promoted lanthanum-magnesium oxide for the selective mono-methylation of phenylacetonitrile to 2-phenylpropionitrile (Molleti et al., 2017).
Microbial Cell Factory for Fragrance Production
Escherichia coli has been engineered for de novo production of 3-phenylpropanol, a compound with a pleasant odor used in foods, beverages, and cosmetics. This study signifies the movement towards more sustainable, biologically-based production processes for fragrances and potentially other chemical compounds (Liu et al., 2021).
Analytical Chemistry and Enantiomer Separation
Studies on 2-phenylpropanol and related compounds have been conducted to understand their conformation and behavior. For example, the rotational spectrum of 2-phenylpropanal, a related compound, was investigated to understand its stable conformers, which has implications in analytical chemistry and the study of chiral molecules (Maris & Caminati, 2003).
Applications in Chemical Reactions and Synthesis
The properties of 2-Methyl-3-phenylpropanol and its derivatives have been explored in various chemical reactions, such as the synthesis of 2-substituted 2-aminopropane-1,3-diols with potential immunosuppressive activities (Kiuchi et al., 2000).
Safety And Hazards
properties
IUPAC Name |
2-methyl-3-phenylpropan-1-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O/c1-9(8-11)7-10-5-3-2-4-6-10/h2-6,9,11H,7-8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTZKHYYXQWNXPU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=CC=C1)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10884378 | |
Record name | 2-Methyl-3-phenylpropan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10884378 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-3-phenylpropanol | |
CAS RN |
7384-80-7 | |
Record name | 2-Methyl-3-phenyl-1-propanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=7384-80-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Methyl-3-phenylpropanol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007384807 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Methyl-3-phenyl-1-propanol | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=26440 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Benzenepropanol, .beta.-methyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2-Methyl-3-phenylpropan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10884378 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-methyl-3-phenylpropanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.147 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 2-Methyl-3-phenylpropanol | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TEN58PSM3D | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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